

IUPAC name for C7H5Br2NO2

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Bromo-2-(bromomethyl)-1-nitrobenzene
Cat. No.:	B3036539

[Get Quote](#)

An In-depth Technical Guide to the Structural Elucidation and Systematic Nomenclature of C7H5Br2NO2

Abstract

The molecular formula C7H5Br2NO2 represents a fascinating case study in chemical ambiguity, corresponding to a multitude of structural isomers with distinct chemical properties and functionalities. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the complexities of identifying and naming these compounds. Moving beyond a simple definition, this document delves into the principles of constitutional isomerism, the application of systematic IUPAC nomenclature, and the analytical techniques essential for unambiguous structural elucidation. We will focus on the two most prominent and chemically significant classes of isomers for this formula: Dibromoaminobenzoic Acids and Dibromonitrobenzyl Bromides. By synthesizing principles of chemical nomenclature with practical analytical workflows, this guide serves as an authoritative resource for ensuring precision, accuracy, and reproducibility in research and development involving these versatile chemical entities.

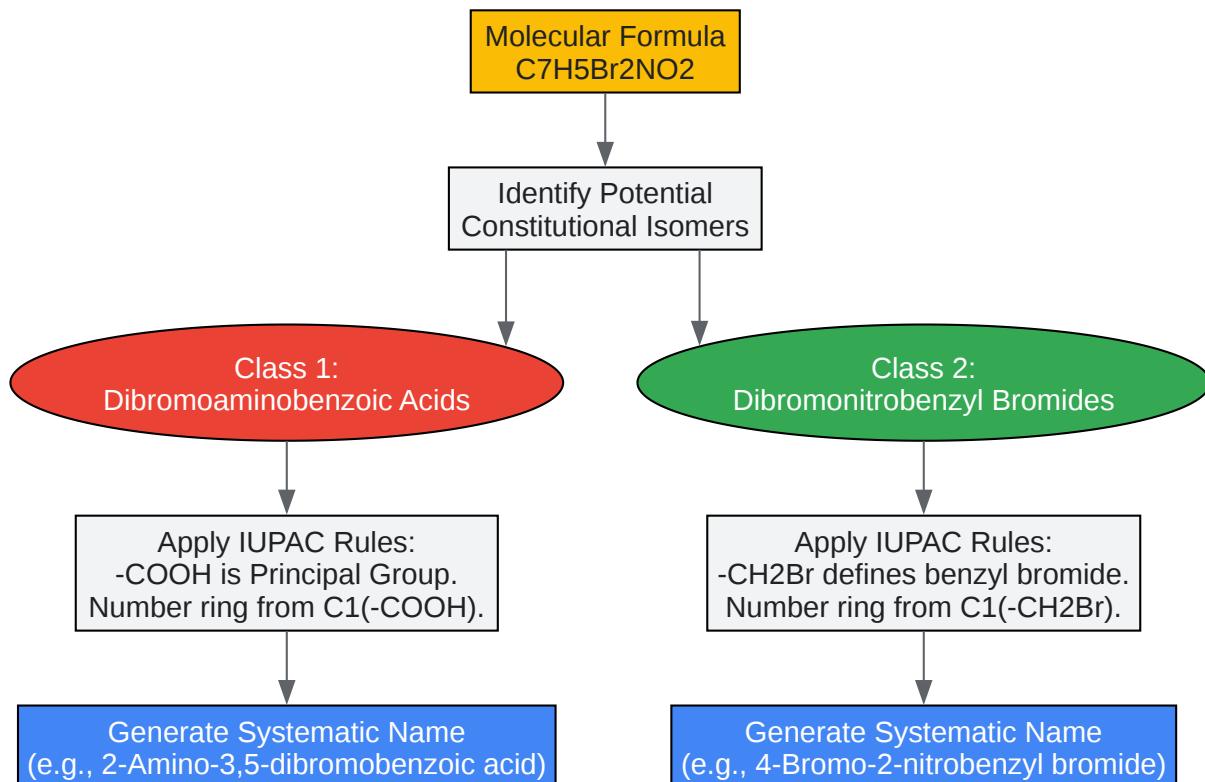
The Challenge of Isomerism: Beyond the Molecular Formula

A molecular formula, such as C7H5Br2NO2, provides only the elemental composition of a molecule and is insufficient for its unique identification. The specific arrangement of these atoms gives rise to constitutional isomers—compounds with the same formula but different

atomic connectivity.[\[1\]](#)[\[2\]](#) This structural variance results in profoundly different physical properties, chemical reactivity, and biological activity. For C₇H₅Br₂NO₂, the arrangement of a seven-carbon framework, five hydrogens, two bromines, one nitrogen, and two oxygens can result in several stable aromatic structures. The two most plausible and significant classes are:

- Dibromoaminobenzoic Acids: These isomers feature a benzoic acid backbone (a benzene ring attached to a carboxylic acid group) further substituted with two bromine atoms and an amino group.
- Dibromonitrobenzyl Bromides: This class is based on a toluene (methylbenzene) backbone, where the methyl group is brominated (forming a benzyl bromide), and the aromatic ring is substituted with another bromine atom and a nitro group.

The critical first step in working with this formula is to determine which constitutional isomer is present, as their respective chemistries are fundamentally different.


Principles of Systematic IUPAC Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds to ensure every distinct structure has a unique and unambiguous name.[\[3\]](#)[\[4\]](#)[\[5\]](#) For the aromatic isomers of C₇H₅Br₂NO₂, the naming process is governed by the principal functional group, which dictates the base name and the numbering of the aromatic ring.

Priority of Principal Functional Groups: When multiple functional groups are present, the one with the highest priority determines the suffix of the name. For the isomers in question, the order of precedence is:

- Carboxylic Acid (-COOH)
- Amine (-NH₂)
- Nitro (-NO₂)
- Halogen (-Br)

Nomenclature Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Logical workflow for IUPAC name determination from a molecular formula.

Isomer Class 1: Dibromoaminobenzoic Acids

In this class of isomers, the carboxylic acid (-COOH) group is the principal functional group and is assigned position '1' on the benzene ring. The remaining substituents (two -Br atoms and one -NH₂ group) are then given the lowest possible locants (positions).

Example Isomer: 2-Amino-3,5-dibromobenzoic acid

- CAS Number: 609-85-8[6]
- Structure:

- The parent name is benzoic acid.
- The carbon atom attached to the -COOH group is C1.
- To give the substituents the lowest numbers, we number towards the amino group.
- An amino group (-NH₂) is at position 2.
- Bromine atoms (-Br) are at positions 3 and 5.
- IUPAC Name: 2-Amino-3,5-dibromobenzoic acid.

Other potential isomers in this class include 4-Amino-3,5-dibromobenzoic acid[6] and 3-Amino-2,4-dibromobenzoic acid, among others, each with a unique substitution pattern and corresponding IUPAC name.

Isomer Class 2: Dibromonitrobenzyl Bromides

For this class, the molecule is named as a substituted toluene, where one hydrogen on the methyl group has been replaced by bromine. This -CH₂Br group makes it a "benzyl bromide". The ring is numbered starting from the carbon bearing the -CH₂Br group as position '1'.

Example Isomer: 4-Bromo-2-nitrobenzyl bromide

- CAS Number: 82420-34-6[6]
- Structure:
 - The parent name is benzyl bromide. This is a common name used by IUPAC for (bromomethyl)benzene.
 - The carbon atom attached to the -CH₂Br group is C1.
 - A nitro group (-NO₂) is at position 2.
 - A bromine atom (-Br) is at position 4.
- IUPAC Name: 4-Bromo-2-nitrobenzyl bromide. An alternative, more systematic name is 1-(bromomethyl)-4-bromo-2-nitrobenzene.

Analytical Characterization and Differentiation

Unambiguous identification of the correct isomer requires a suite of analytical techniques. The choice of experiment is guided by the functional groups expected in each isomer class.

Summary of Differentiating Analytical Data

Property	Dibromoaminobenz oic Acid Isomers	Dibromonitrobenzy l Bromide Isomers	Rationale for Differentiation
IR Spectroscopy	Broad O-H stretch (~2500-3300 cm ⁻¹), C=O stretch (~1700 cm ⁻¹), N-H stretches (~3300-3500 cm ⁻¹)	Strong asymmetric/symmetric NO ₂ stretches (~1530 & 1350 cm ⁻¹), Aliphatic C-H stretch (~2850-3000 cm ⁻¹), C-Br stretch (~500-650 cm ⁻¹)	The presence of a carboxylic acid and amine vs. a nitro group and benzyl bromide provides a distinct and easily distinguishable IR fingerprint.
¹ H NMR Spectroscopy	Aromatic protons (δ ~7-8 ppm), Broad singlet for -COOH (δ >10 ppm, exchangeable), Broad singlet for -NH ₂ (δ ~4-6 ppm, exchangeable)	Aromatic protons (δ ~7.5-8.5 ppm), Sharp singlet for -CH ₂ Br (δ ~4.5-5.0 ppm)	The benzylic -CH ₂ Br protons give a characteristic singlet in a chemical shift region distinct from any signals in the aminobenzoic acid structure.
Mass Spectrometry	Molecular ion peak (M ⁺). Fragmentation pattern shows loss of H ₂ O and CO ₂ from the carboxylic acid group.	Molecular ion peak (M ⁺). Characteristic fragmentation includes loss of Br from the benzyl group, leading to a stable tropylum-like cation.	The initial fragmentation pathways are highly dependent on the functional groups and provide clear structural evidence.

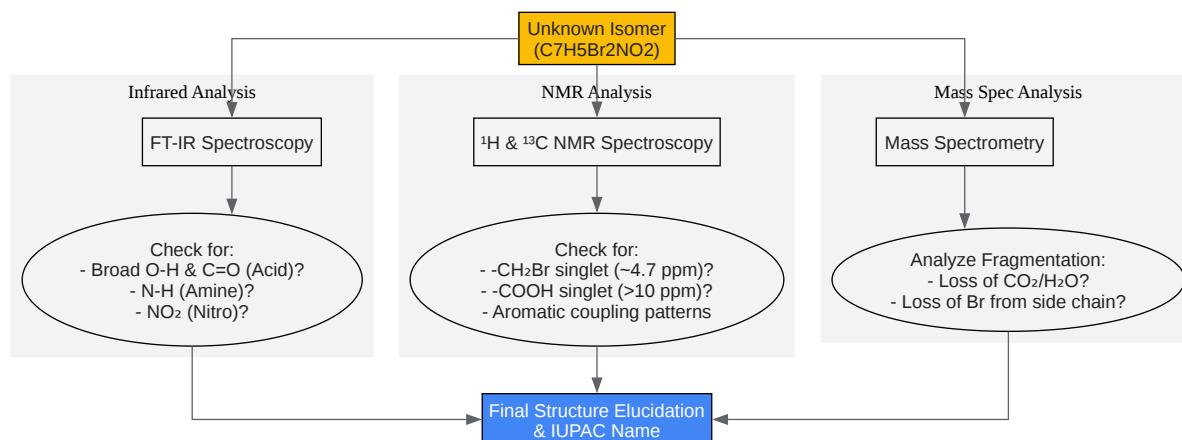
Experimental Protocol: ¹H NMR for Isomer Differentiation

This protocol outlines the steps to distinguish between 2-amino-3,5-dibromobenzoic acid and 4-bromo-2-nitrobenzyl bromide.

- Sample Preparation:

- Accurately weigh ~5-10 mg of the C₇H₅Br₂NO₂ sample.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is suitable for both acids and less volatile compounds).
- Transfer the solution to a 5 mm NMR tube.

- Instrument Setup:


- Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.
- Tune and shim the instrument to ensure optimal resolution and lineshape.
- Acquire a standard one-dimensional proton (¹H) spectrum.

- Data Acquisition & Analysis:

- Set the spectral width to cover a range of 0-16 ppm.
- Integrate all peaks to determine the relative number of protons.
- Expected Result for 2-Amino-3,5-dibromobenzoic acid:
 - Two singlets (or narrow doublets, depending on coupling) in the aromatic region (δ ~7-8 ppm), each integrating to 1H.
 - A very broad singlet at δ > 10 ppm (COOH proton).
 - A broad singlet at δ ~5-6 ppm (NH₂ protons, integrating to 2H).
- Expected Result for 4-Bromo-2-nitrobenzyl bromide:
 - Three distinct signals in the aromatic region (δ ~7.5-8.5 ppm), likely showing coupling patterns (doublet, doublet of doublets).

- A sharp singlet at δ ~4.7 ppm, integrating to 2H (CH_2Br protons).
- Absence of any highly deshielded (>10 ppm) or broad amine peaks.
- Confirmation (Optional):
 - Perform a D_2O exchange experiment. Add a drop of D_2O to the NMR tube and re-acquire the spectrum. The signals for -COOH and -NH₂ will disappear, confirming their identity. The -CH₂Br signal will remain unchanged.

Analytical Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Multi-technique workflow for the structural characterization of C7H5Br2NO2 .

Applications in Research and Drug Development

The different isomers of C7H5Br2NO2 serve as valuable building blocks in organic synthesis and medicinal chemistry.

- Dibromoaminobenzoic acids are precursors for the synthesis of heterocyclic compounds, dyes, and pharmacologically active molecules. The presence of three distinct functional groups (acid, amine, halogens) allows for selective and orthogonal chemical modifications.
- Dibromonitrobenzyl bromides are potent electrophiles used in alkylation reactions. The benzyl bromide moiety is highly reactive towards nucleophiles, making it a useful synthon for introducing a substituted benzyl group onto a target molecule, a common strategy in the development of enzyme inhibitors and other therapeutics.^[7] The nitro group can be readily reduced to an amine, providing a handle for further functionalization.^[7]

Conclusion

The chemical formula C7H5Br2NO2 does not define a single substance but rather a collection of constitutional isomers with divergent structures and properties. Unambiguous communication and reproducible science demand the use of precise IUPAC nomenclature, which can only be assigned after rigorous structural elucidation. By employing a systematic approach that combines an understanding of nomenclature rules with modern analytical techniques such as NMR, IR, and mass spectrometry, researchers can confidently identify, name, and utilize the specific isomer relevant to their work. This diligence is paramount in fields like drug development, where the biological activity of a molecule is inextricably linked to its precise three-dimensional structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uses properties 10 constitutional isomers of C5H10 molecular formula C5H10 structural E/Z/cis/trans isomers, carbon chain isomers structural formula skeletal formula of butenes

pentenes cyclopentane, names. skeletal formula Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 4. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 5. 4.3 IUPAC naming and formulae | Organic molecules | Siyavula [siyavula.com]
- 6. Page loading... [guidechem.com]
- 7. 1,3-Dibromo-2-nitrobenzene|Organic Synthesis Building Block [benchchem.com]
- To cite this document: BenchChem. [IUPAC name for C7H5Br2NO2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3036539#iupac-name-for-c7h5br2no2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com